



Application Notes and Protocols: Devimistat (CPI-613) in Combination with FOLFIRINOX

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Compound of Interest		
Compound Name:	Devimistat	
Cat. No.:	B1670322	Get Quote

Introduction

Devimistat (also known as CPI-613) is an investigational first-in-class drug that targets the altered energy metabolism of cancer cells.[1][2] It is a novel lipoate analog designed to inhibit two key enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[3][4][5] By disrupting the mitochondrial metabolism essential for tumor cell survival and proliferation, **Devimistat** is hypothesized to sensitize cancer cells to traditional cytotoxic agents.[3][6] FOLFIRINOX, a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, irinotecan, and oxaliplatin, is a standard first-line treatment for patients with metastatic pancreatic adenocarcinoma who have a good performance status.[7][8]

The combination of **Devimistat** with a modified FOLFIRINOX (mFFX) regimen was developed to leverage this potential synergy. Initial phase 1 studies showed promising efficacy, with a notable objective response rate and even complete responses in patients with metastatic pancreatic cancer.[4][9] However, the subsequent phase 3 AVENGER 500 trial did not meet its primary endpoint, showing no significant improvement in overall survival compared to FOLFIRINOX alone.[7][10][11] Despite this, research continues, and the data from these trials provide valuable insights for the scientific community.

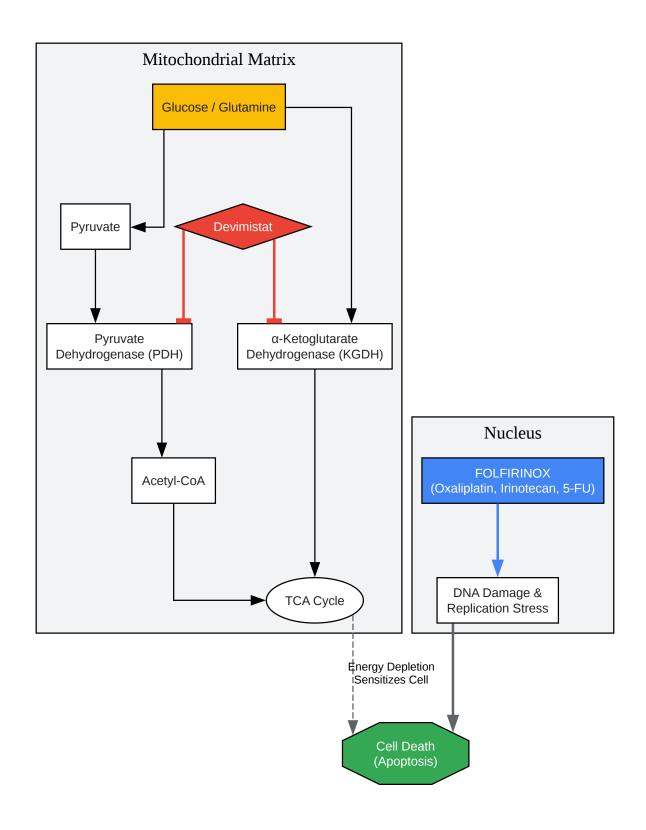
These notes provide a detailed overview of the protocol used in clinical trials investigating **Devimistat** in combination with FOLFIRINOX, including dosing, administration schedules, and clinical data.



Mechanism of Action

Devimistat's unique mechanism involves the dual inhibition of PDH and KGDH, which are critical entry points for glucose and glutamine-derived carbons into the TCA cycle.[12] This disruption of mitochondrial energy production is selectively toxic to cancer cells, which are highly dependent on mitochondrial function.[4] The FOLFIRINOX regimen combines multiple cytotoxic agents: oxaliplatin (a platinum-based drug that causes DNA damage), irinotecan (a topoisomerase I inhibitor), and 5-fluorouracil (a pyrimidine analog that inhibits thymidylate synthase), with leucovorin to enhance the effects of 5-FU. By compromising the cancer cell's ability to produce energy, **Devimistat** is thought to lower the threshold for apoptosis induced by the DNA-damaging agents in FOLFIRINOX.





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Caption: Mechanism of Devimistat and FOLFIRINOX Synergy.



Experimental Protocols

The following protocols are based on the phase 3 AVENGER 500 clinical trial (NCT03504423) and the phase 1 dose-escalation study (NCT01835041).[3][10][11]

Patient Eligibility Criteria (Summary)

- Inclusion:
 - Histologically or cytologically confirmed metastatic (Stage IV) adenocarcinoma of the pancreas.[13][14]
 - No prior systemic treatment for metastatic disease.[13][14] (Adjuvant/neoadjuvant therapy was allowed if completed ≥ 6 months prior to recurrence).[13][14]
 - Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[13]
 - Age 18 years or older.[13]
 - Measurable disease as per RECIST v1.1 criteria.[13]
- Exclusion:
 - Known central nervous system (CNS) metastasis.[13]
 - Known hypersensitivity to **Devimistat**, platinum-based drugs, or any components of the FOLFIRINOX regimen.[13]
 - Active, uncontrolled bleeding.[13]

Dosing and Administration Protocol

Treatment was administered in 14-day cycles.[3] The AVENGER 500 trial compared a control arm of standard FOLFIRINOX with an experimental arm of **Devimistat** combined with modified FOLFIRINOX (mFFX).[11]



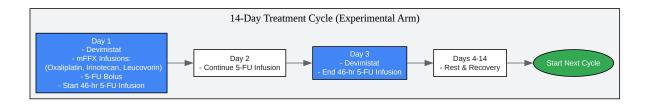
Table 1: Dosing and Administration Schedule per 14-Day Cycle				
Arm	Drug	Dose	Route	Administration Schedule
Experimental Arm	Devimistat (CPI-613)	500 mg/m²	IV Infusion	Days 1 and 3[3]
Oxaliplatin	65 mg/m²	IV Infusion	Day 1[3]	
Irinotecan	120 mg/m ²	IV Infusion	Day 1[3]	_
Leucovorin	400 mg/m ²	IV Infusion	Day 1[3]	_
5-Fluorouracil (Bolus)	400 mg/m²	IV Bolus	Day 1[3]	
5-Fluorouracil (Infusion)	2400 mg/m²	Continuous IV Infusion	Over 46 hours, starting on Day 1[3]	_
Control Arm	Oxaliplatin	85 mg/m²	IV Infusion	Day 1[3][15]
Irinotecan	180 mg/m²	IV Infusion	Day 1[3][15]	
Leucovorin	400 mg/m ²	IV Infusion	Day 1[3][15]	_
5-Fluorouracil (Bolus)	400 mg/m²	IV Bolus	Day 1[3][15]	_
5-Fluorouracil (Infusion)	2400 mg/m²	Continuous IV Infusion	Over 46 hours, starting on Day 1[3][15]	_

Note: The doses for Oxaliplatin and Irinotecan were reduced in the experimental arm to manage toxicity when combined with **Devimistat**.[3]

Experimental Workflow



The treatment cycle for the experimental arm involved drug administration on Days 1, 2, and 3, followed by a rest period. Patients were treated for a minimum of 12 cycles or until disease progression or unacceptable toxicity.[3]



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Caption: Experimental workflow for a 14-day cycle.

Endpoint Assessment

- Primary Endpoints: The co-primary objectives in the AVENGER 500 trial were Overall Survival (OS) and Progression-Free Survival (PFS).[3][16] OS was defined as the time from initial treatment to death from any cause, while PFS was the time from treatment initiation to radiological progression or death.[16]
- Secondary Endpoints: Included Objective Response Rate (ORR), Duration of Response (DoR), and safety/tolerability, which was assessed by monitoring adverse events according to NCI CTCAE criteria.[16]

Data Presentation

The clinical development of **Devimistat** plus FOLFIRINOX has yielded mixed results, with promising early-phase data that were not confirmed in a large-scale phase 3 trial.



Table 2: Summary of Clinical Efficacy Data			
Metric	Trial	Devimistat + mFFX Arm	FOLFIRINOX (Control) Arm
Overall Survival (Median)	Phase 1 (N=18)	19.9 months[3][9]	N/A (Single Arm)
Phase 3 (AVENGER 500)	11.1 months[7][10]	11.7 months[7][10]	
Progression-Free Survival (Median)	Phase 1 (N=18)	9.9 months[3][9]	N/A (Single Arm)
Phase 3 (AVENGER 500)	7.8 months[7]	8.0 months[7]	
Objective Response Rate (ORR)	Phase 1 (N=18)	61% (17% CR)[3][4]	N/A (Single Arm)



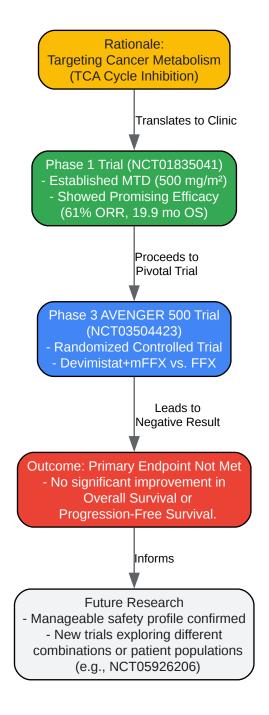
Table 3: Key Grade ≥3 Treatment-Emergent Adverse Events (AVENGER 500 Trial)		
Adverse Event	Devimistat + mFFX Arm (%)	FOLFIRINOX Arm (%)
Neutropenia	29.0%	34.5%
Anemia	13.9%	13.6%
Thrombocytopenia	11.6%	13.6%
Hypokalemia	13.1%	14.9%
Diarrhea	11.2%	19.6%
Fatigue	10.8%	11.5%
(Data from Philip PA, et al. J Clin Oncol 2024)[7][11]		

The safety profile of the combination therapy was manageable and did not present new toxicity signals compared to standard FOLFIRINOX.[11] The reduction in diarrhea in the experimental arm was notable.[11]

Logical Framework of Clinical Investigation

The investigation of **Devimistat** with FOLFIRINOX followed a standard drug development pathway, moving from a strong biological rationale to promising early-phase trials, but ultimately failing to show superior efficacy in a definitive phase 3 study.





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Caption: Logical flow of the Devimistat + FOLFIRINOX clinical program.

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